molecular formula C9H12ClFN2O2 B6183218 3-(5-fluoro-2-nitrophenyl)propan-1-amine hydrochloride CAS No. 2613382-38-8

3-(5-fluoro-2-nitrophenyl)propan-1-amine hydrochloride

Cat. No.: B6183218
CAS No.: 2613382-38-8
M. Wt: 234.7
InChI Key:
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Description

3-(5-fluoro-2-nitrophenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClFN2O2 and a molecular weight of 234.66 g/mol . It is characterized by the presence of a fluorine atom, a nitro group, and an amine group attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-fluoro-2-nitrophenyl)propan-1-amine hydrochloride typically involves the nitration of a fluorobenzene derivative followed by a series of reduction and substitution reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(5-fluoro-2-nitrophenyl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction of the nitro group results in the formation of an amine .

Scientific Research Applications

3-(5-fluoro-2-nitrophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-fluoro-2-nitrophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine and nitro groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and result in specific therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-2-nitrophenyl)propan-1-amine hydrochloride
  • 3-(5-bromo-2-nitrophenyl)propan-1-amine hydrochloride
  • 3-(5-iodo-2-nitrophenyl)propan-1-amine hydrochloride

Uniqueness

3-(5-fluoro-2-nitrophenyl)propan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications .

Properties

CAS No.

2613382-38-8

Molecular Formula

C9H12ClFN2O2

Molecular Weight

234.7

Purity

95

Origin of Product

United States

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